2,2-DIBROMO-1-METHYL-N'~1~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-CYCLOPROPANECARBOHYDRAZIDE
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Overview
Description
2,2-dibromo-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1-methylcyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including bromine atoms, a nitrophenyl group, and a cyclopropane ring, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative, which can be achieved through the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst.
Bromination: The next step is the bromination of the cyclopropane ring. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Condensation Reaction: The final step involves the condensation of the brominated cyclopropane derivative with the pyrrole derivative. This is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and chromium tr
Properties
Molecular Formula |
C16H14Br2N4O3 |
---|---|
Molecular Weight |
470.11g/mol |
IUPAC Name |
2,2-dibromo-1-methyl-N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H14Br2N4O3/c1-15(10-16(15,17)18)14(23)20-19-9-13-6-3-7-21(13)11-4-2-5-12(8-11)22(24)25/h2-9H,10H2,1H3,(H,20,23)/b19-9+ |
InChI Key |
KYMTXBCLZOOIOY-DJKKODMXSA-N |
SMILES |
CC1(CC1(Br)Br)C(=O)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Isomeric SMILES |
CC1(CC1(Br)Br)C(=O)N/N=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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